1-(4-iodobenzoyl)-1H-1,2,3-benzotriazole
Description
1-(4-Iodobenzoyl)-1H-1,2,3-benzotriazole (CAS: 332021-24-6) is a benzotriazole derivative featuring a benzotriazole core linked to a 4-iodobenzoyl group. Its molecular formula is C₁₃H₈IN₃O, with a molecular weight of 349.13 g/mol . The iodine substituent at the para position of the benzoyl moiety distinguishes it from other benzotriazole derivatives.
Properties
CAS No. |
332021-24-6 |
|---|---|
Molecular Formula |
C13H8IN3O |
Molecular Weight |
349.13g/mol |
IUPAC Name |
benzotriazol-1-yl-(4-iodophenyl)methanone |
InChI |
InChI=1S/C13H8IN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H |
InChI Key |
RHHGQRZMHFMGLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)I |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Ether-Substituted Benzotriazoles
Examples :
- 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b) (C₁₀H₁₁N₃O, MW 205.22 g/mol)
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d) (C₁₀H₁₁N₃O, MW 205.22 g/mol)
Key Comparisons :
- Physical Properties: Melting Points: 2b (167–169°C) and 2d (152–154°C) vs. Molecular Weight: The iodine substituent increases the target compound’s molecular weight (~349 vs. ~205 g/mol), impacting solubility and crystallinity.
Imidazole-Linked Benzotriazoles
Example :
Key Comparisons :
- Melting Points : 3a (167–169°C) vs. the target compound. Similar melting points suggest comparable thermal stability despite structural differences.
- Biological Activity : Imidazole derivatives like 3a exhibit antimicrobial and antiparasitic properties due to nitro group redox activity , whereas the iodine in the target compound may confer radiopharmaceutical or heavy-atom crystallography applications.
Fluorinated Triazoles
Examples :
Key Comparisons :
- Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing effects, improving metabolic stability in drug design. In contrast, iodine’s polarizability may facilitate nucleophilic substitution reactions.
- Applications : Fluorinated triazoles are prioritized for biological testing due to enhanced bioavailability , while iodinated derivatives may serve as heavy-atom markers or in imaging.
Carboxamide-Functionalized Triazoles
Examples :
Key Comparisons :
- Functional Groups: Carboxamide groups enhance hydrogen bonding and water solubility.
- Biological Activity : Carboxamide derivatives show herbicidal activity , whereas the target compound’s iodine may confer unique bioactivity through halogen bonding or steric effects.
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